

Commercial Suppliers and Technical Guide for Mono-carboxy-isooctyl Phthalate-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mono-carboxy-isooctyl Phthalate-d4

Cat. No.: B15559052

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For researchers, scientists, and drug development professionals, **Mono-carboxy-isooctyl Phthalate-d4** (MCIOP-d4) is a critical analytical standard. This deuterated form of a secondary metabolite of di-isooctyl phthalate (DIOP) is primarily utilized as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of its non-labeled counterpart in biological matrices. This guide provides an in-depth overview of commercial suppliers, technical data, and a representative experimental protocol for its use.

Commercial Availability

Several reputable suppliers offer **Mono-carboxy-isooctyl Phthalate-d4** for research purposes. The following table summarizes the offerings from prominent vendors.

Supplier	Product Name	Catalog Number	Purity	Available Quantities
Santa Cruz Biotechnology, Inc.	Mono-carboxy-isooctyl Phthalate-d4	sc-220148	-	-
LGC Standards	Mono-carboxy-isooctyl Phthalate-d4	TRC-M525592-2.5MG	>95% (HPLC)	2.5 mg, 25 mg
Toronto Research Chemicals (TRC)	Mono-carboxy-isooctyl Phthalate-d4	M525592	>95%	-
MedChemExpress	Mono-carboxy-isooctyl phthalate-d4	HY-113110S	-	1 mg, 5 mg
Cayman Chemical	Mono-carboxy-isooctyl Phthalate-d4	-	≥95%	-

Technical Data

The chemical and physical properties of **Mono-carboxy-isooctyl Phthalate-d4** are crucial for its application as an internal standard.

Property	Value
Molecular Formula	C ₁₇ H ₁₈ D ₄ O ₆
Molecular Weight	326.38 g/mol
CAS Number	Not available
Alternate CAS Number	898544-09-7 (for unlabeled)
Appearance	White to Off-White Solid
Storage Temperature	-20°C
Solubility	Chloroform (Slightly), Methanol (Slightly)
Purity	Typically >95%

The Role of Deuterated Standards in Quantitative Analysis

Deuterated internal standards are the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their utility stems from the fact that their chemical and physical properties are nearly identical to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.

Experimental Protocol: Quantification of Mono-carboxy-isooctyl Phthalate in Urine

The following is a representative protocol for the analysis of Mono-carboxy-isooctyl Phthalate (MCIOP) in human urine using MCIOP-d4 as an internal standard. This method is based on common practices for phthalate metabolite analysis.

Materials and Reagents

- Mono-carboxy-isooctyl Phthalate (MCIOP) analytical standard
- **Mono-carboxy-isooctyl Phthalate-d4** (MCIOP-d4) internal standard
- β -glucuronidase (from *Helix pomatia*)
- Ammonium acetate buffer (pH 6.5)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation

- Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 1.0 mL of each urine sample, calibration standard, and quality control (QC) sample into a clean polypropylene tube.
- Internal Standard Spiking: Add a known amount of MCIOP-d4 internal standard solution to each tube (except for blank matrix samples).
- Enzymatic Deconjugation: Phthalate metabolites in urine are often present as glucuronide conjugates. To cleave this bond, add 50 μ L of β -glucuronidase solution and 200 μ L of ammonium acetate buffer to each sample. Incubate the samples at 37°C for 2 hours.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridges with 3 mL of methanol followed by 3 mL of water.
 - Load the enzyme-digested urine samples onto the cartridges.
 - Wash the cartridges with 3 mL of water to remove interferences.
 - Elute the analytes with 3 mL of acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μ L of the initial mobile phase composition (e.g.,

95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μ m)
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 10 μ L
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), negative mode
 - Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: Specific precursor to product ion transitions for both MCIOP and MCIOP-d4 would need to be optimized. For example:
 - MCIOP: $[M-H]^- \rightarrow$ fragment ion
 - MCIOP-d4: $[M-H]^- \rightarrow$ fragment ion (with a 4 Da mass shift from the unlabeled analyte)

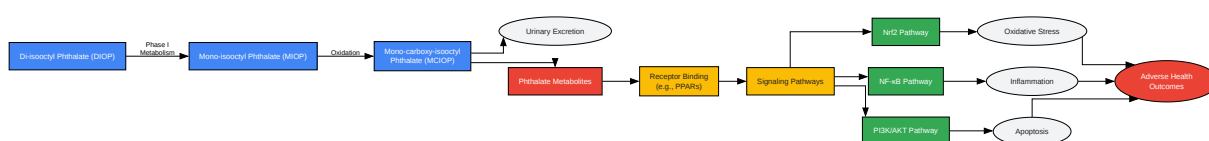
Data Analysis

- Integrate the peak areas for both the MCIOP and MCIOP-d4 MRM transitions.
- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of MCIOP in the unknown samples by interpolating their peak area ratios from the calibration curve.

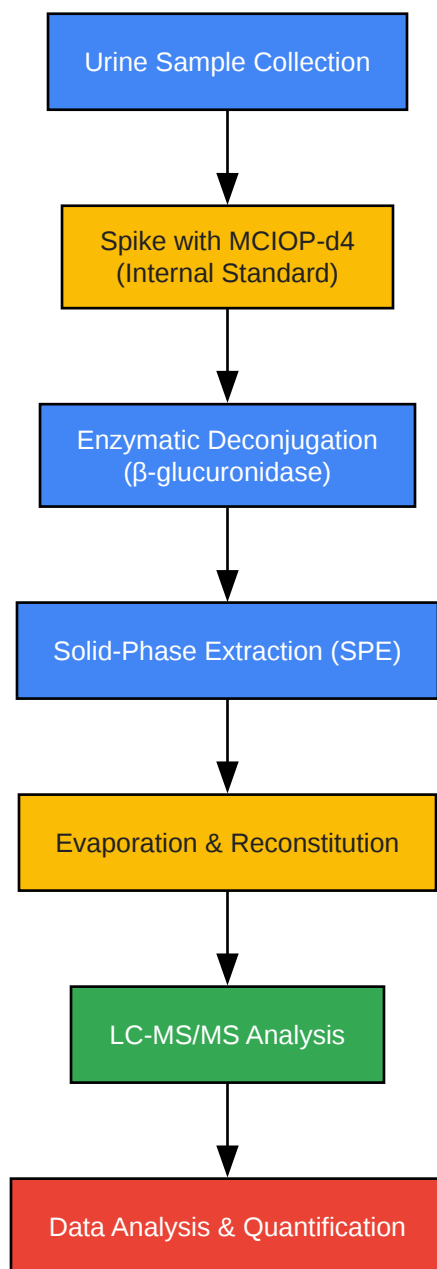
Phthalate Metabolism and Toxicological Pathways

Di-isooctyl phthalate (DIOP) is metabolized in the body to its monoester, Mono-isooctyl Phthalate (MIOP), which can then undergo further oxidation to form Mono-carboxy-isooctyl Phthalate (MCIOP). Phthalates and their metabolites are known endocrine disruptors and have been associated with a range of adverse health effects. The toxicological mechanisms are complex and can involve multiple signaling pathways.



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Caption: Metabolism of DIOP and potential downstream toxicological signaling pathways of its metabolites.



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Caption: A typical experimental workflow for the quantification of MCIOP in urine.

- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for Mono-carboxy-isooctyl Phthalate-d4]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15559052#commercial-suppliers-of-mono-carboxy-isooctyl-phthalate-d4\]](https://www.benchchem.com/product/b15559052#commercial-suppliers-of-mono-carboxy-isooctyl-phthalate-d4)

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